3-Hydroxypyrrolidine-2,5-dione
Overview
Description
3-Hydroxypyrrolidine-2,5-dione is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen and oxygen atoms. This compound is known for its versatile applications in medicinal chemistry and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypyrrolidine-2,5-dione can be synthesized through various methods. One common approach involves the reduction of 1-benzyl-3-hydroxypyrrolidine-2,5-dione using sodium borohydride-iodine . Another method includes the condensation of α,β-unsaturated anhydrides with amine derivatives . These reactions typically require controlled pH and temperature conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides or other oxidized derivatives.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride, iodine, and various amine derivatives. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include hydroxylated pyrrolidine derivatives, imides, and substituted pyrrolidine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Scientific Research Applications
3-Hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: This compound shares a similar ring structure but differs in the position of the hydroxyl group.
Pyrrolidine-2-one: Another related compound with a different functional group arrangement.
Uniqueness
3-Hydroxypyrrolidine-2,5-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-hydroxypyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-2-1-3(7)5-4(2)8/h2,6H,1H2,(H,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXQWYKOKYUQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592644 | |
Record name | 3-Hydroxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-89-4 | |
Record name | 3-Hydroxypyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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